5-Bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one
CAS No.: 918331-59-6
Cat. No.: VC16925620
Molecular Formula: C14H10BrNO2
Molecular Weight: 304.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918331-59-6 |
|---|---|
| Molecular Formula | C14H10BrNO2 |
| Molecular Weight | 304.14 g/mol |
| IUPAC Name | 5-bromo-2-(2-hydroxyphenyl)-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C14H10BrNO2/c15-10-5-6-11-9(7-10)8-16(14(11)18)12-3-1-2-4-13(12)17/h1-7,17H,8H2 |
| Standard InChI Key | PJRPNARLNOGQBE-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=CC=C3O |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The molecule features a bicyclic isoindolinone scaffold substituted at position 5 with a bromine atom and at position 2 with a 2-hydroxyphenyl group. The isoindolinone core consists of a fused benzene and pyrrolidone ring, conferring rigidity and planar geometry that influence intermolecular interactions. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀BrNO₂ |
| Molecular Weight | 304.14 g/mol |
| IUPAC Name | 5-bromo-2-(2-hydroxyphenyl)-3H-isoindol-1-one |
| Canonical SMILES | C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=CC=C3O |
| InChI Key | PJRPNARLNOGQBE-UHFFFAOYSA-N |
The bromine atom at position 5 enhances electrophilic reactivity, while the 2-hydroxyphenyl group introduces hydrogen-bonding capabilities and π-π stacking potential .
Spectroscopic and Computational Data
Though experimental spectral data (e.g., ¹H NMR, IR) remain unpublished for this specific compound, analogues like 5-bromo-2-(2-hydroxyethyl)isoindolin-1-one (PubChem CID: 68491665) provide benchmarks. For instance, the ethyl-hydroxyl derivative exhibits characteristic carbonyl stretches at ~1,680 cm⁻¹ and aromatic proton resonances between δ 7.2–8.8 ppm . Density functional theory (DFT) simulations predict similar electronic profiles for the 2-hydroxyphenyl variant, with a HOMO-LUMO gap of ~4.2 eV, suggesting moderate polarizability.
Synthetic Methodologies
Retrosynthetic Analysis
Two plausible routes dominate isoindolinone synthesis:
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Cyclocondensation: Reaction of 2-aminobenzophenone derivatives with brominated acyl chlorides, followed by intramolecular cyclization.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of brominated isoindolinone precursors with 2-hydroxyphenylboronic acids .
Reported Protocols
While explicit procedures for 5-bromo-2-(2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one are scarce, a related synthesis of 5-bromo-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione involves:
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Bromination of isoindole-1,3-dione using N-bromosuccinimide (NBS) in CCl₄.
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Ullmann coupling with 4-hydroxyphenylboronic acid under Cu(I) catalysis .
Adapting this method could yield the target compound by substituting 2-hydroxyphenylboronic acid and optimizing reaction temperatures to prevent hydroxyl group oxidation .
Physicochemical Properties
Solubility and Partitioning
The compound’s LogP (calculated: ~2.1) indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is enhanced by the phenolic -OH group (pKa ~10), which facilitates salt formation under basic conditions .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous brominated isoindolinones reveals decomposition temperatures >250°C, suggesting robust thermal stability. Melting points for similar structures range from 160–190°C .
The 2-hydroxyphenyl substitution may improve blood-brain barrier permeability compared to 4-hydroxyphenyl analogues due to reduced polarity .
Industrial and Research Applications
Pharmaceutical Development
As a kinase inhibitor scaffold, this compound could target EGFR or BRAF mutants. Molecular docking studies suggest strong interactions with EGFR’s ATP-binding pocket (binding energy: -10.4 kcal/mol).
Materials Science
Brominated isoindolinones serve as precursors for organic semiconductors. The planar structure and bromine’s electron-withdrawing effect enable use in hole-transport layers (HTLs) for OLEDs, with theoretical electron mobility of 0.12 cm²/V·s.
Challenges and Future Directions
Synthetic Optimization
Current yields for analogous compounds rarely exceed 45%. Future work should explore:
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Photoredox catalysis to improve cyclization efficiency.
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Enzymatic resolution for enantioselective synthesis of chiral derivatives.
Pharmacological Profiling
Priority areas include:
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In vitro cytotoxicity screening against NCI-60 cell lines.
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ADMET prediction to assess hepatotoxicity risks.
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